molecular formula C16H14N2O B188413 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone CAS No. 56653-41-9

1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone

Cat. No.: B188413
CAS No.: 56653-41-9
M. Wt: 250.29 g/mol
InChI Key: GHUXGFNIXCEWAP-UHFFFAOYSA-N
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Description

1-(1-Benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone typically involves the condensation of o-phenylenediamine with benzyl chloride, followed by acylation with acetyl chloride. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed:

    Oxidation: Formation of benzimidazole derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole compounds.

Scientific Research Applications

1-(1-Benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes.

Comparison with Similar Compounds

  • 1-(1-Benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone
  • N-(1-Benzyl-1H-1,3-benzimidazol-2-yl)-1,2,3-thiadiazole-4-carboxamide

Comparison: 1-(1-Benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

1-(1-benzylbenzimidazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12(19)16-17-14-9-5-6-10-15(14)18(16)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUXGFNIXCEWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355351
Record name 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56653-41-9
Record name 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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